REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[I:10]N1C(=O)CCC1=O.FC(F)(F)C(O)=O.N>C(O)(=O)C>[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([I:10])[C:5]([NH2:8])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=NC1)N)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |